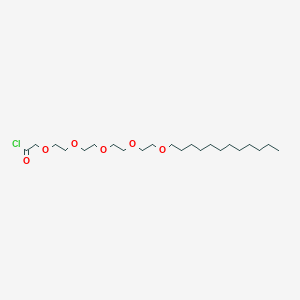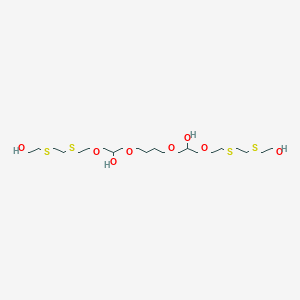
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- is a chemical compound with a complex structure that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the starting materials are subjected to high temperatures and specific solvents to facilitate the formation of the benzopyran ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors is also common to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-6-carboxaldehyde, 7-hydroxy-4,8-dimethyl-2-oxo-
- 2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-
- 4-Oxo-4H-1-benzopyran-2-carboxylic acid
Uniqueness
What sets 2H-1-Benzopyran-6-carboxaldehyde, 3,4-dihydro-2,2-dimethyl-4-oxo- apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
143260-32-6 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-6-carbaldehyde |
InChI |
InChI=1S/C12H12O3/c1-12(2)6-10(14)9-5-8(7-13)3-4-11(9)15-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
PVXPKUDFWXXKME-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
![Benzene, 1-[[[(1S)-1-ethynylhexyl]oxy]methyl]-4-methoxy-](/img/structure/B12547728.png)



![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)



![Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-](/img/structure/B12547778.png)



